molecular formula C13H14ClF2NO B2986932 3-chloro-N-(4,4-difluorocyclohexyl)benzamide CAS No. 2034561-08-3

3-chloro-N-(4,4-difluorocyclohexyl)benzamide

Cat. No.: B2986932
CAS No.: 2034561-08-3
M. Wt: 273.71
InChI Key: HHQMZRLFFNCDJG-UHFFFAOYSA-N
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Description

3-chloro-N-(4,4-difluorocyclohexyl)benzamide is a versatile chemical compound used in various scientific research fields. It is known for its unique structural properties, which make it valuable in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,4-difluorocyclohexyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4,4-difluorocyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,4-difluorocyclohexyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

3-chloro-N-(4,4-difluorocyclohexyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanemethanol: A related compound with similar structural features.

    3-chloro-4-fluorobenzonitrile: Another compound with a similar aromatic structure.

Uniqueness

3-chloro-N-(4,4-difluorocyclohexyl)benzamide is unique due to its combination of a chlorobenzamide moiety with a difluorocyclohexyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-chloro-N-(4,4-difluorocyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO/c14-10-3-1-2-9(8-10)12(18)17-11-4-6-13(15,16)7-5-11/h1-3,8,11H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQMZRLFFNCDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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